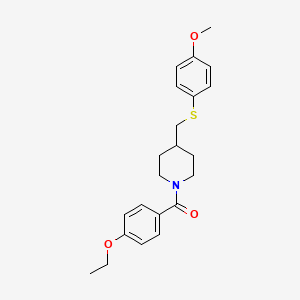

(4-Ethoxyphenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (4-Ethoxyphenyl)(4-(((4-methoxyphenyl)thio)methyl)piperidin-1-yl)methanone is a chemical compound with potential applications in scientific research. This compound is a member of the piperidine class of compounds, which are known for their diverse biological activities. The purpose of

Applications De Recherche Scientifique

Pharmaceutical Research: Antidepressants Synthesis

Secondary amines are crucial in the synthesis of many pharmaceuticals, including antidepressants like clomipramine and desipramine . The structure of our compound, which includes a piperidine ring, is often found in molecules that interact with central nervous system receptors, indicating potential use in the development of new psychoactive drugs.

Agrochemicals Development

The presence of secondary amines in the compound’s structure suggests its utility in agrochemicals . These compounds can be used to create pesticides or herbicides, contributing to the development of more efficient and possibly safer agricultural chemicals.

Opiate Analgesics Production

Secondary amines are also found in opiate analgesics such as codeine and morphine . The compound could serve as a starting material for the synthesis of new analgesic drugs that could offer pain relief with potentially fewer side effects or reduced risk of dependency.

Synthesis of Azo Dyes

The compound’s molecular structure indicates that it could be an important starting material for the synthesis of azo dyes . Azo dyes are widely used in the textile industry for their vivid colors and chemical stability, making this a significant area of application.

Creation of Dithiocarbamates

Dithiocarbamates are a class of organic compounds with applications ranging from vulcanization accelerators in rubber to fungicides in agriculture . The thioether group in the compound’s structure is a functional group often involved in the synthesis of dithiocarbamates.

Supramolecular Chemistry

The compound’s ability to form intermolecular hydrogen bonding and secondary intermolecular interactions suggests applications in supramolecular chemistry . This field explores the design of complex structures with specific functions, such as molecular recognition, which is fundamental in the development of sensors and other technologies.

Catalysts in Chemical Reactions

Secondary amines are known to act as catalysts in various chemical reactions . This compound could be explored for its catalytic properties, potentially leading to more efficient industrial processes.

Research in Psychedelic Compounds

Given the structural similarity to compounds known to have psychedelic effects, this compound could be used in research to understand the mechanisms of action of such substances and develop new therapeutic agents .

Mécanisme D'action

Target of Action

It is known that many bioactive aromatic compounds containing the indole nucleus, which is similar to the structure of the given compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . The interaction often involves binding to the target receptor, which can trigger a cascade of biochemical reactions within the cell .

Biochemical Pathways

Compounds with similar structures have been found to affect a variety of biochemical pathways, leading to diverse biological activities . These activities can range from antiviral to anticancer effects, depending on the specific pathways involved .

Result of Action

Similar compounds have been shown to have diverse biological activities, suggesting that they can induce a variety of molecular and cellular effects .

Propriétés

IUPAC Name |

(4-ethoxyphenyl)-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO3S/c1-3-26-20-6-4-18(5-7-20)22(24)23-14-12-17(13-15-23)16-27-21-10-8-19(25-2)9-11-21/h4-11,17H,3,12-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZNPGONUSWNESQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)CSC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide](/img/structure/B2909710.png)

![1-[6-(Dimethylamino)pyrimidin-4-yl]piperidin-3-ol](/img/structure/B2909719.png)

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B2909722.png)

![L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-](/img/structure/B2909725.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2909726.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2909730.png)